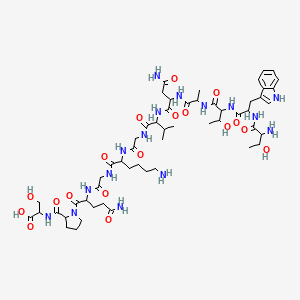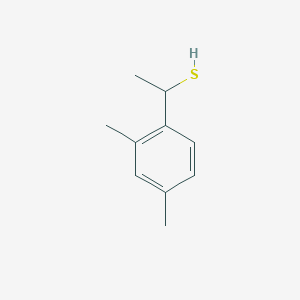
1-(2,4-Dimethylphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)ethane-1-thiol is a chemical compound with the molecular formula C10H14S and a molecular weight of 166.28 g/mol . It belongs to the class of thioethers and contains a phenyl ring substituted with two methyl groups. Thioethers are characterized by the presence of a sulfur atom (S) bonded to a carbon atom ©.
Métodos De Preparación
Synthetic Routes:
Alkylation of Phenylthiol: The compound can be synthesized by alkylating phenylthiol (thiophenol) with 2,4-dimethylhaloethane (such as 2,4-dimethylbromomethane or 2,4-dimethylchloromethane). The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(2,4-Dimethylphenyl)ethane-1-thiol.
Reductive Alkylation: Another method involves reductive alkylation of phenylthiol using formaldehyde and an amine (such as dimethylamine) in the presence of a reducing agent (e.g., sodium borohydride).
Industrial Production:
Análisis De Reacciones Químicas
1-(2,4-Dimethylphenyl)ethane-1-thiol can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone.
Substitution: The thiol group can undergo substitution reactions with electrophiles (e.g., alkyl halides) to yield alkylated products.
Reduction: The compound can be reduced to the corresponding thiolate anion.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., alkyl halides), and reducing agents (e.g., sodium borohydride).
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)ethane-1-thiol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug development due to its unique structure.
Industry: Employed in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but detailed information is scarce.
Comparación Con Compuestos Similares
While 1-(2,4-Dimethylphenyl)ethane-1-thiol is unique due to its specific substitution pattern, similar compounds include:
1,2-Dimethyl-4-(1-phenylethyl)benzene (PXE): A related compound with a similar structure.
Ethanone, 1-(2,4-dimethylphenyl)-: A ketone derivative of the compound.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C10H14S |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)ethanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3 |
Clave InChI |
RLRLDBQUUIKFLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



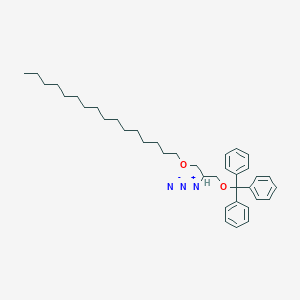
![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
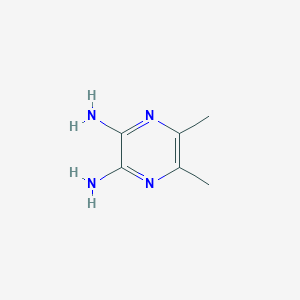
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
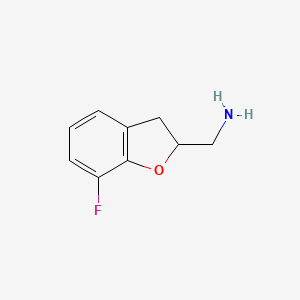
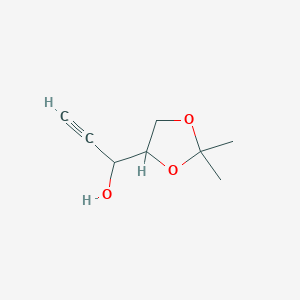
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
